1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1333472-28-8
VCID: VC4708066
InChI: InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3
SMILES: CC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Molecular Formula: C10H11BrO3
Molecular Weight: 259.099

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

CAS No.: 1333472-28-8

Cat. No.: VC4708066

Molecular Formula: C10H11BrO3

Molecular Weight: 259.099

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one - 1333472-28-8

Specification

CAS No. 1333472-28-8
Molecular Formula C10H11BrO3
Molecular Weight 259.099
IUPAC Name 1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Standard InChI InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3
Standard InChI Key BUZNTURMLBZGLK-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C(=C1)OC)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one consists of a central acetophenone backbone substituted at the 3-, 4-, and 5-positions with methoxy (-OCH₃) and bromo (-Br) groups. The IUPAC name reflects this substitution pattern: the ketone group (ethan-1-one) is attached to a phenyl ring bearing bromine at position 4 and methoxy groups at positions 3 and 5 . X-ray crystallography confirms a planar aromatic ring with bond lengths and angles consistent with resonance stabilization from the electron-donating methoxy groups .

Key Structural Data:

  • Molecular Formula: C₁₀H₁₁BrO₃

  • Molecular Weight: 259.10 g/mol

  • CAS Registry Number: 1333472-28-8

  • Synonym(s): 3',5'-Dimethoxy-4'-bromoacetophenone; 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.89 (s, 6H, two -OCH₃), 2.63 (s, 3H, COCH₃), 7.21 (s, 2H, aromatic H) .

    • ¹³C NMR: δ 197.8 (C=O), 153.2 (C-OCH₃), 113.4 (C-Br), 56.1 (-OCH₃), 26.4 (COCH₃) .

  • Mass Spectrometry (MS): ESI-MS m/z 259.0 [M+H]⁺, with fragmentation peaks at 241.9 (loss of H₂O) and 213.8 (loss of CO) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. A scalable method involves:

  • Bromination of 3,5-Dimethoxyacetophenone:

    • Treatment with bromine (Br₂) in acetic acid at 40–50°C yields the 4-bromo derivative .

    • Reaction Conditions: 4 equivalents Br₂, catalytic HBr, 85% yield .

  • Alternative Pathway:

    • Oxidation of 1-(4-bromo-3,5-dimethoxyphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane .

Optimization Challenges:

  • Over-bromination at the 2- and 6-positions is minimized by steric hindrance from the 3,5-methoxy groups .

  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) achieves >95% purity .

Physicochemical Properties

Thermodynamic Data

  • Partition Coefficient (LogP): Calculated LogP = 2.1, indicating moderate lipophilicity .

  • pKa: The ketone group exhibits a pKa ≈ 18, rendering it unreactive under basic conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor to kinase inhibitors targeting EGFR and VEGFR . For example, coupling with pyridazine derivatives yields compounds with IC₅₀ values <1 µM in vitro .

  • Psychoactive Analogues: Used in the clandestine synthesis of bk-2C-B, a cathinone derivative with hallucinogenic properties .

Materials Science

  • Optoelectronic Materials: The electron-rich aryl ring facilitates π-stacking in organic semiconductors. Derivatives exhibit luminescence quantum yields up to 45% .

  • Coordination Complexes: Acts as a ligand for Zn(II) and Cu(II) ions, forming complexes with catalytic activity in oxidation reactions .

Analytical and Regulatory Considerations

Detection Methods

  • GC-MS: Elutes at 14.2 min (HP-5MS column); base peak m/z 259 [M]⁺ .

  • HPLC: Retention time 8.5 min (C18 column, acetonitrile/water 70:30) .

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted bromination reduces reaction times from 12 h to 30 min, improving energy efficiency .

Computational Studies

Density functional theory (DFT) simulations predict regioselectivity in Suzuki-Miyaura couplings, guiding the design of asymmetrical biaryl compounds .

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